molecular formula C23H26N2O5 B8066913 Quinaprilat HCl

Quinaprilat HCl

Cat. No.: B8066913
M. Wt: 410.5 g/mol
InChI Key: FLSLEGPOVLMJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinaprilat hydrochloride is the active metabolite of quinapril, a medication used primarily to treat high blood pressure (hypertension) and heart failure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinaprilat hydrochloride involves multiple steps. One common method includes the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester. This intermediate is then reacted with an acid to produce quinapril or its hydrochloride salt .

Industrial Production Methods: Industrial production of quinaprilat hydrochloride typically involves large-scale synthesis using the aforementioned synthetic routes. The process includes the use of aprotic solvents like methylene chloride and catalytic amounts of acids such as acetic acid or trifluoroacetic acid .

Chemical Reactions Analysis

Types of Reactions: Quinaprilat hydrochloride undergoes several types of chemical reactions, including hydrolysis and cyclization. Hydrolysis of quinapril leads to the formation of quinaprilat, while cyclization can produce quinapril diketopiperazine .

Common Reagents and Conditions: Common reagents used in these reactions include water for hydrolysis and acidic or basic conditions to facilitate cyclization. The reactions are typically carried out under controlled temperatures to ensure the stability of the compound .

Major Products: The major products formed from these reactions are quinaprilat and quinapril diketopiperazine. Quinaprilat is the active form of the drug, while quinapril diketopiperazine is a degradation product .

Mechanism of Action

Quinaprilat hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, quinaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets of quinaprilat include both tissue and plasma ACE, and its effects are mediated through the renin-angiotensin-aldosterone system .

Properties

IUPAC Name

2-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSLEGPOVLMJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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